Biotin-MeTz
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Overview
Description
Biotin-MeTz is a synthetic derivative of biotin, a water-soluble B-vitamin that plays a crucial role in various metabolic processes. This compound is designed to enhance the properties of biotin for specific scientific and industrial applications. It retains the core structure of biotin, which includes a tetrahydrothiophene ring fused to an imidazole ring, but incorporates additional functional groups to improve its utility in various biochemical assays and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-MeTz typically involves the modification of the biotin molecule through a series of chemical reactions. The process begins with the activation of the carboxyl group of biotin, followed by the introduction of the MeTz moiety through nucleophilic substitution. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required specifications for various applications. The use of advanced purification techniques, such as chromatography, is essential to obtain this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Biotin-MeTz undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups to the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, which can be used in different biochemical assays and industrial applications.
Scientific Research Applications
Biotin-MeTz has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a tag for molecular probes.
Biology: Employed in biotinylation techniques to label proteins and nucleic acids for detection and purification.
Medicine: Utilized in diagnostic assays and as a component in drug delivery systems.
Industry: Applied in the production of biotinylated enzymes and other biotechnological products.
Mechanism of Action
Biotin-MeTz exerts its effects by acting as a coenzyme in carboxylation reactions, similar to biotin. It binds to specific enzymes, facilitating the transfer of carboxyl groups to substrates. The molecular targets include carboxylases involved in gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The pathways involved are crucial for maintaining cellular energy balance and metabolic homeostasis.
Comparison with Similar Compounds
Biotin-MeTz is unique compared to other biotin derivatives due to its enhanced stability and reactivity. Similar compounds include:
Biotinylated peptides: Used for protein labeling and purification.
Biotin succinimidyl ester: Commonly used for amine-reactive biotinylation.
BioID and TurboID: Engineered biotin ligases for proximity labeling.
This compound stands out for its versatility and efficiency in various applications, making it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2S/c1-12-24-26-19(27-25-12)14-8-6-13(7-9-14)10-21-17(28)5-3-2-4-16-18-15(11-30-16)22-20(29)23-18/h6-9,15-16,18H,2-5,10-11H2,1H3,(H,21,28)(H2,22,23,29)/t15-,16-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKMCHSUZVIUJZ-BQFCYCMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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